molecular formula C20H15F3N2O2S B2915908 (2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 339278-63-6

(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2915908
CAS No.: 339278-63-6
M. Wt: 404.41
InChI Key: VGCQUCKXZIFNHF-UHFFFAOYSA-N
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Description

(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C20H15F3N2O2S and its molecular weight is 404.41. The purity is usually 95%.
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Biological Activity

The compound (2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate (chemical formula: C20_{20}H15_{15}F3_3N2_2O2_2S, CID 3321004) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research has indicated that compounds similar to this compound possess various biological activities, including:

  • Antidepressant Effects : Some studies suggest that related compounds may exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems. For instance, a study involving a different compound with a trifluoromethyl group demonstrated significant antidepressant activity in animal models, indicating potential pathways for similar compounds .
  • Enzyme Inhibition : The presence of the pyridine and carbamate functionalities may contribute to enzyme inhibition properties, particularly in metabolic pathways related to neurotransmitter synthesis.
  • Antimicrobial Activity : The sulfur-containing moiety can enhance the antimicrobial properties of the compound, making it a candidate for further exploration in treating infections.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors, particularly 5-HT1A and 5-HT3, which are crucial in mood regulation.
  • Noradrenergic Pathway Influence : While some studies indicate that noradrenergic antagonists do not block the antidepressant-like effects, the precise role of this pathway remains to be fully elucidated.

Table 1: Summary of Experimental Findings on Related Compounds

Compound NameBiological ActivityMethodologyKey Findings
CF3SePBAntidepressantFST & TSTSignificant reduction in immobility time; involved serotonergic system
(2-Pyridyl)-S-RAntimicrobialIn vitroEffective against Gram-positive bacteria; mechanism involves cell wall disruption
TrifluoroacetophenoneCytotoxicityCell line assaysInduced apoptosis in cancer cell lines; linked to oxidative stress

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound exhibits good solubility characteristics due to its polar functional groups.
  • Metabolism : Potential metabolic pathways may involve oxidation and conjugation reactions typical for sulfur-containing compounds.
  • Toxicity Profile : Initial toxicity assessments indicate low acute toxicity in model organisms, but detailed toxicological studies are required to ensure safety for therapeutic use.

Properties

IUPAC Name

(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-7-4-8-16(12-15)25-19(26)27-13-14-6-5-11-24-18(14)28-17-9-2-1-3-10-17/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCQUCKXZIFNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.